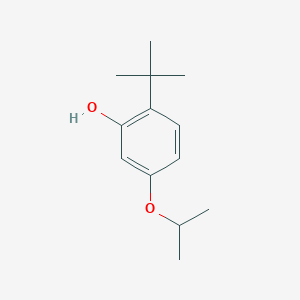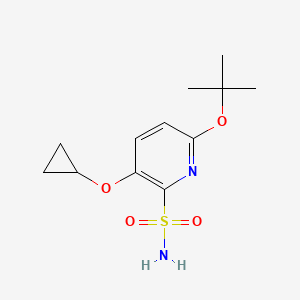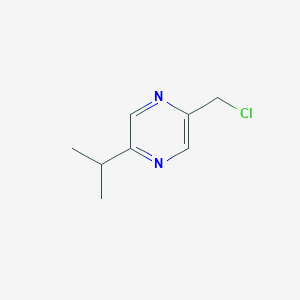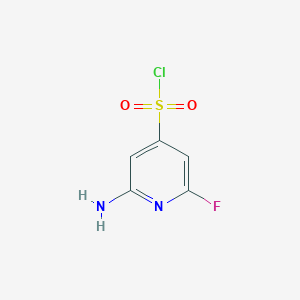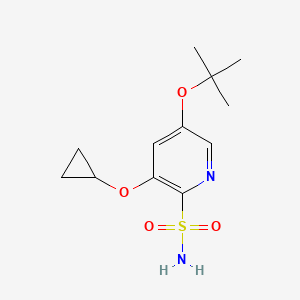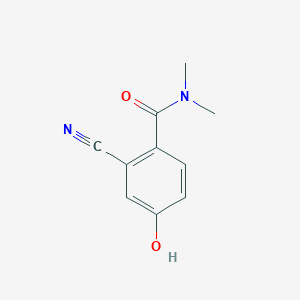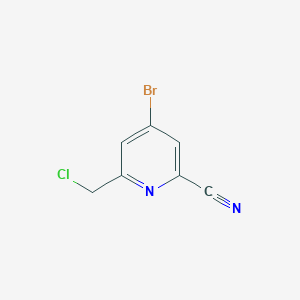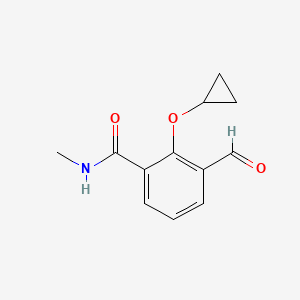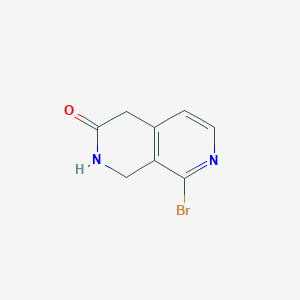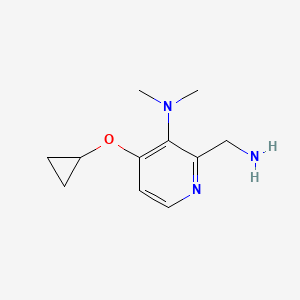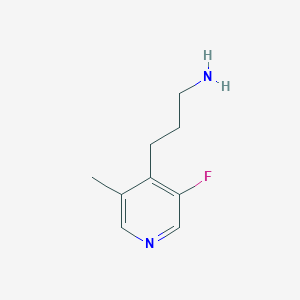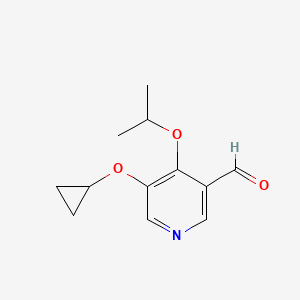
5-Cyclopropoxy-4-isopropoxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-isopropoxynicotinaldehyde: is an organic compound with the molecular formula C12H15NO3 It is a derivative of nicotinaldehyde, featuring cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-isopropoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.
Isopropoxylation: The isopropoxy group is introduced via a similar nucleophilic substitution reaction using isopropyl bromide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-isopropoxynicotinaldehyde is not well-documented. as an aldehyde, it can interact with various biological molecules through:
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with amines or thiols, forming imines or thioethers.
Oxidation-Reduction Reactions: It can participate in redox reactions, influencing cellular redox states.
Vergleich Mit ähnlichen Verbindungen
- 5-Cyclopropoxy-6-isopropoxynicotinaldehyde
- 5-Cyclopropoxy-4-isopropoxynicotinonitrile
Comparison:
- Structural Differences: The position of the isopropoxy group or the presence of different functional groups (e.g., nitrile instead of aldehyde) can significantly alter the compound’s reactivity and applications.
- Unique Features: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde’s combination of cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core makes it unique in terms of its chemical properties and potential applications.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-propan-2-yloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-8(2)15-12-9(7-14)5-13-6-11(12)16-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
PMQIEFVHDQAQJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=NC=C1C=O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


